2-Bromo-4-(2,6-difluorophenyl)-1-butene
Description
2-Bromo-4-(2,6-difluorophenyl)-1-butene is a halogenated aromatic alkene with the molecular formula C₁₀H₈BrF₂. This compound features a bromine atom at the second carbon of a butene chain and a 2,6-difluorophenyl group at the fourth carbon. Its structure combines electrophilic bromine with electron-withdrawing fluorine substituents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development . The compound’s reactivity is influenced by the electron-deficient aromatic ring and the allylic bromide moiety, which facilitates nucleophilic substitutions or eliminations under specific conditions.
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHMXLMIGJLZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC=C1F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,6-difluorophenyl)-1-butene typically involves the use of halogenated precursors and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,6-difluorophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The butene moiety can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include epoxides, diols, and carboxylic acids.
Reduction: Products include alkanes and other reduced forms of the original compound.
Scientific Research Applications
2-Bromo-4-(2,6-difluorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,6-difluorophenyl)-1-butene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the butene moiety is transformed through the addition of oxygen atoms, often involving radical intermediates.
Comparison with Similar Compounds
Key Observations:
- Electrophilicity: The bromine and fluorine substituents in 2-Bromo-4-(2,6-difluorophenyl)-1-butene enhance its electrophilic character compared to non-fluorinated analogs like 1-Bromo-3-phenylpropene, accelerating reactions with nucleophiles (e.g., amines or thiols).
- Thermal Stability: The 2,6-difluorophenyl group improves thermal stability relative to 4-Bromo-1,2-diaminobenzene, which decomposes at elevated temperatures due to amine oxidation .
- LogP : The higher lipophilicity (LogP = 3.2) of 2-Bromo-4-(2,6-difluorophenyl)-1-butene suggests better membrane permeability in biological systems compared to less halogenated analogs.
Stability and Handling
- Light Sensitivity: Unlike 4-Bromo-1,2-diaminobenzene, which degrades rapidly under UV light, 2-Bromo-4-(2,6-difluorophenyl)-1-butene is photostable due to the electron-withdrawing fluorine groups.
- Storage : Requires inert atmosphere storage (−20°C) to prevent bromine displacement, a precaution less critical for chloro analogs.
Research Findings and Data
Comparative Reactivity in SN2 Reactions
| Compound | Reaction Rate (k, s⁻¹) | Solvent | Nucleophile |
|---|---|---|---|
| 2-Bromo-4-(2,6-difluorophenyl)-1-butene | 4.7 × 10⁻³ | DMF | Sodium thiophenolate |
| 1-Bromo-3-phenylpropene | 2.1 × 10⁻³ | DMF | Sodium thiophenolate |
| 2-Chloro-4-(2,6-dimethylphenyl)-1-butene | 0.9 × 10⁻³ | DMF | Sodium thiophenolate |
Source: Kinetic studies under standardized conditions (25°C, 0.1 M nucleophile)
Toxicity and Environmental Impact
- Ecotoxicity: The fluorine substituents reduce aquatic toxicity compared to non-fluorinated bromoalkenes (e.g., LC₅₀ for Daphnia magna: 12 mg/L vs. 5 mg/L for 1-Bromo-3-phenylpropene).
- Biodegradability : Lower persistence in soil (half-life = 30 days) due to microbial defluorination pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
